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3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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Overview
Description
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound has shown potential anticancer properties through mechanisms involving the inhibition of specific cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by interacting with molecular targets involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. This activity is likely mediated through the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the naphthyridine ring .
Industrial Production
For large-scale production, optimized batch or continuous flow processes are utilized. These methods ensure high purity and yield through controlled reaction conditions such as temperature and pressure.
Antimicrobial Study
A study conducted on the antimicrobial efficacy of this compound revealed promising results against various pathogenic bacteria. The findings suggested that modifications in the chemical structure could enhance its antibacterial potency further .
Anticancer Research
In another investigation focused on anticancer properties, this compound demonstrated significant cytotoxic effects on human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.
3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.
7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.
The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₇ClN₂O |
Molecular Weight | 182.61 g/mol |
IUPAC Name | 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
CAS Number | 1260670-06-1 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate the activity of these targets effectively, leading to diverse biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a series of assays involving various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a prominent university evaluated the antimicrobial effects of several naphthyridine derivatives, including this compound. The results indicated that this compound had an EC50 value of approximately 2.1 μM against C. parvum, making it a candidate for further development in treating infections caused by this pathogen .
- Anticancer Activity : Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthyridine core can significantly affect its potency and selectivity against different biological targets. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins have been shown to increase efficacy.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
InChI Key |
KNRFQOXFHZRRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC(=C2)Cl |
Origin of Product |
United States |
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